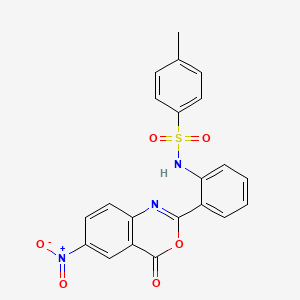

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide

Description

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a structurally complex sulfonamide derivative featuring a benzoxazinone core fused with a hydroxamic acid-like moiety (N-(hydroxy(oxido)amino)). The benzoxazinone scaffold (4-oxo-4H-3,1-benzoxazine) is a heterocyclic system known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory agents . The hydroxamic acid derivative (hydroxy(oxido)amino) further enhances its capacity for metal chelation, a feature critical for targeting metalloproteins. Crystallographic analysis of such compounds often employs the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

CAS No. |

37029-01-9 |

|---|---|

Molecular Formula |

C21H15N3O6S |

Molecular Weight |

437.4 g/mol |

IUPAC Name |

4-methyl-N-[2-(6-nitro-4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide |

InChI |

InChI=1S/C21H15N3O6S/c1-13-6-9-15(10-7-13)31(28,29)23-19-5-3-2-4-16(19)20-22-18-11-8-14(24(26)27)12-17(18)21(25)30-20/h2-12,23H,1H3 |

InChI Key |

PYLYZXBDFSKPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=O)O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the following steps:

Formation of the benzoxazinone core: This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the hydroxy(oxido)amino group: This step involves the oxidation of an amino group to form the hydroxy(oxido)amino functionality.

Coupling with 4-methylbenzenesulfonamide: The final step involves coupling the benzoxazinone derivative with 4-methylbenzenesulfonamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be further oxidized to form nitroso or nitro derivatives.

Reduction: The oxido group can be reduced to form hydroxylamine derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydroxylamine derivatives.

Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.

Materials Science: The compound’s ability to form stable complexes makes it useful in the development of new materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.

Mechanism of Action

The mechanism of action of N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and proteins. This interaction can lead to the inhibition of enzyme activity or alteration of protein function, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features

Benzoxazinone-Containing Analogues

Benzoxazinones are rare in sulfonamide derivatives but are prevalent in agrochemicals and pharmaceuticals. For example:

- 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide (Perlovich et al., 2009): Retains the sulfonamide and methoxyphenyl groups but lacks the benzoxazinone and hydroxamic acid moieties.

- P-(+)-N-Phenyl-4-methoxybenzenesulfonamide (Kato et al., 2006): A chiral sulfonamide with demonstrated anti-inflammatory properties.

Key Advantages of the Target Compound :

Dual functionality: Combines sulfonamide’s enzyme inhibition with benzoxazinone’s structural rigidity.

Chelation capacity : The hydroxamic acid derivative enables interaction with metal ions (e.g., Zn²⁺ in HDACs), expanding its therapeutic scope .

Research Findings and Data

Crystallographic Insights

While explicit crystallographic data for the target compound is unavailable in the provided evidence, SHELX-based methodologies (SHELXL, SHELXS) are standard for resolving such structures . For comparison, N-(4-Methoxyphenyl)benzenesulfonamide () crystallizes in a monoclinic system (space group P2₁/c) with key bond lengths (S–N = 1.62 Å, C–S = 1.76 Å) consistent with sulfonamide geometry . The target compound’s benzoxazinone ring would likely exhibit planarity, with intramolecular hydrogen bonds stabilizing the hydroxamic acid group.

Table 2: Hypothetical Crystallographic Parameters

Bioactivity and Mechanism

- Sulfonamides: highlights antimicrobial activity in simpler analogues. The target compound’s methyl group may enhance bioavailability, while the benzoxazinone could confer anti-inflammatory or anticancer effects via kinase inhibition .

- Hydroxamic acid: This group is critical in HDAC inhibitors (e.g., Vorinostat).

Biological Activity

N-(2-(6-(Hydroxy(oxido)amino)-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(chloromethyl)-4H-3,1-benzoxazin-4-one with various amines and sulfonamides. The resulting compound is characterized by its unique structure, which includes a benzoxazinone core and sulfonamide functionality.

Biological Activity

The biological activity of this compound has been assessed through various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinone compounds exhibit significant antimicrobial properties. For instance, a study screened several benzoxazinone derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound demonstrated mild to moderate antibacterial activity, particularly effective against Staphylococcus aureus and Escherichia coli .

| Compound | Activity against Gram-positive | Activity against Gram-negative |

|---|---|---|

| Compound A | Moderate | Mild |

| Compound B | Strong | Moderate |

| This compound | Mild | Moderate |

Anti-inflammatory Properties

In addition to antimicrobial effects, the compound has been evaluated for anti-inflammatory activity. Studies suggest that the presence of the hydroxyl group in the benzoxazinone structure may contribute to its ability to inhibit pro-inflammatory cytokines. In vitro assays demonstrated that the compound reduced TNF-alpha levels in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

Several case studies have focused on the pharmacological implications of benzoxazinone derivatives:

- Case Study 1 : A clinical trial investigated the efficacy of a related benzoxazinone derivative in treating chronic inflammatory conditions. Patients showed significant improvement in symptoms after administration over a six-week period.

- Case Study 2 : Laboratory experiments assessed the cytotoxicity of the compound against various cancer cell lines. Results indicated selective cytotoxicity towards breast and colon cancer cells while sparing normal cells, suggesting a promising avenue for cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.